N-[2-(benzylsulfanyl)ethyl]-7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
Description
N-[2-(BENZYLSULFANYL)ETHYL]-7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzylsulfanyl group, a chlorinated benzoxazepine ring, and a methanesulfonyl group
Properties
Molecular Formula |
C20H23ClN2O4S2 |
|---|---|
Molecular Weight |
455.0 g/mol |
IUPAC Name |
N-(2-benzylsulfanylethyl)-7-chloro-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C20H23ClN2O4S2/c1-29(25,26)23-11-9-19(27-18-8-7-16(21)13-17(18)23)20(24)22-10-12-28-14-15-5-3-2-4-6-15/h2-8,13,19H,9-12,14H2,1H3,(H,22,24) |
InChI Key |
GNWDOQKIXNVPPN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(OC2=C1C=C(C=C2)Cl)C(=O)NCCSCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(BENZYLSULFANYL)ETHYL]-7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzoxazepine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Benzylsulfanyl Group: This step involves the nucleophilic substitution of a suitable benzylsulfanyl precursor.
Methanesulfonylation: The methanesulfonyl group is introduced using methanesulfonyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the intermediate with the carboxamide group under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(BENZYLSULFANYL)ETHYL]-7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(BENZYLSULFANYL)ETHYL]-7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-[2-(BENZYLSULFANYL)ETHYL]ACETAMIDE: A related compound with a simpler structure, lacking the benzoxazepine ring and chlorination.
N-[2-(BENZYLSULFANYL)ETHYL]-3-[(4-CHLOROPHENYL)SULFANYL]PROPIONAMIDE: Another similar compound with different substituents on the benzylsulfanyl group.
Uniqueness
N-[2-(BENZYLSULFANYL)ETHYL]-7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the benzoxazepine ring and the methanesulfonyl group distinguishes it from simpler analogs, potentially offering enhanced properties for various applications.
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